molecular formula C17H14O6 B564661 Aflatoxin B2-d3 CAS No. 1217830-52-8

Aflatoxin B2-d3

Cat. No. B564661
CAS RN: 1217830-52-8
M. Wt: 317.311
InChI Key: WWSYXEZEXMQWHT-QVDKJMHESA-N
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Description

Aflatoxin B2-d3 is a type of aflatoxin, which are mycotoxins produced by certain molds, particularly Aspergillus species . It is a stable isotope and metabolite of aflatoxin . The molecular formula of Aflatoxin B2-d3 is C17H11D3O6 .


Synthesis Analysis

The total synthesis of aflatoxin B2 was completed via Pechmann-type annulation and aerobic oxidation . The synthesis process involves complex chemical reactions and requires specific conditions .


Molecular Structure Analysis

The molecular structure of Aflatoxin B2-d3 is complex, with a molecular weight of 317.3 . It consists of a difuranocoumarin compound .


Chemical Reactions Analysis

Aflatoxin B2-d3 undergoes various chemical reactions during its synthesis . The most significant reaction is the Pechmann-type annulation and aerobic oxidation .


Physical And Chemical Properties Analysis

Aflatoxin B2-d3 is a stable isotope with a molecular weight of 317.3 . It is more easily produced in humid and high-temperature environments .

Safety And Hazards

Aflatoxins, including Aflatoxin B2-d3, are known to be genotoxic and carcinogenic . They pose a significant threat to food safety and human health .

Future Directions

Future research is necessary to develop more convenient, more accurate, faster, and cost-effective technologies to detect aflatoxins . The use of bio-pesticides is one of the interventions employed in many countries to control this menace .

properties

IUPAC Name

(3S,7R)-11-(trideuteriomethoxy)-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-16,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O6/c1-20-10-6-11-14(8-4-5-21-17(8)22-11)15-13(10)7-2-3-9(18)12(7)16(19)23-15/h6,8,17H,2-5H2,1H3/t8-,17+/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWSYXEZEXMQWHT-QVDKJMHESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5CCOC5OC4=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4[C@@H]5CCO[C@@H]5OC4=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihydroaflatoxin B1

CAS RN

1217830-52-8
Record name (6aR,9aS)-2,3,6a,8,9,9a-Hexahydro-4-methoxycyclopenta[c]furo[3â??,2â??:4,5]furo[2,3-h][1]benzopyran-1,11-dion
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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